molecular formula C21H25N3O4S2 B2951240 4-[butyl(methyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 497073-65-1

4-[butyl(methyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2951240
CAS RN: 497073-65-1
M. Wt: 447.57
InChI Key: IFKIJWPUMQYUBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[butyl(methyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide-based compound that has been synthesized and studied for its biochemical and physiological effects.

Scientific Research Applications

Antiviral Research

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit antiviral activities . Specifically, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses. This suggests that 4-[butyl(methyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide could be explored for its potential use in developing new antiviral medications or as a tool in studying viral replication mechanisms.

Anti-inflammatory Applications

The indole scaffold is known for its anti-inflammatory properties . Given the structural complexity of 4-[butyl(methyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide , it could be utilized in the synthesis of new anti-inflammatory agents or in the study of inflammatory pathways, potentially contributing to the treatment of diseases like arthritis or asthma.

Oncology and Anticancer Studies

Compounds with indole cores have been found to possess anticancer activities . Research into 4-[butyl(methyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide could lead to the development of novel chemotherapeutic agents or provide insights into cancer cell biology, particularly in the context of tumor growth inhibition and apoptosis induction.

Antioxidant Properties

Indole derivatives are also recognized for their antioxidant capabilities . The subject compound could be investigated for its ability to scavenge free radicals, which is significant in preventing oxidative stress-related diseases, including neurodegenerative disorders.

Antimicrobial and Antibacterial Activity

The biological activity of indole derivatives extends to antimicrobial and antibacterial effects . 4-[butyl(methyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide might be a candidate for creating new antibiotics or for use in studies aimed at understanding bacterial resistance mechanisms.

Antidiabetic Research

Indole-based compounds have shown promise in antidiabetic research . The compound could be valuable in the design of new antidiabetic drugs or in the exploration of insulin signaling pathways, potentially aiding in diabetes management and treatment.

Neuropharmacology

Given the diverse biological activities of indole derivatives, including their interaction with various neurotransmitter systems , 4-[butyl(methyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide could be significant in the development of drugs targeting neurological conditions such as depression, anxiety, or schizophrenia.

properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S2/c1-4-6-14-24(3)30(26,27)16-12-10-15(11-13-16)20(25)23-21-22-19-17(28-5-2)8-7-9-18(19)29-21/h7-13H,4-6,14H2,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKIJWPUMQYUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[butyl(methyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide

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